molecular formula C18H31N5O6 B1663592 Rapastinel CAS No. 117928-94-6

Rapastinel

Cat. No.: B1663592
CAS No.: 117928-94-6
M. Wt: 413.5 g/mol
InChI Key: GIBQQARAXHVEGD-BSOLPCOYSA-N
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Mechanism of Action

Target of Action

Rapastinel, also known as GLYX-13, is a novel antidepressant that primarily targets the N-methyl-D-aspartate receptor (NMDAR) in the brain . NMDARs are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, which is a key process in learning and memory .

Mode of Action

This compound acts as a selective modulator of the NMDAR . It enhances NMDAR activity on principal glutamatergic neurons in the medial prefrontal cortex (mPFC) without affecting glutamate efflux .

Biochemical Pathways

This compound’s mode of action involves the enhancement of NMDAR-mediated signal transduction and synaptic plasticity . This enhancement is thought to be responsible for its rapid-acting and long-lasting antidepressant effects . There is also some evidence suggesting that the antidepressant action of this compound may be mediated by activation of the mTOR pathway .

Pharmacokinetics

It is known that this compound is administered intravenously . The brain concentrations of this compound associated with its antidepressant-like efficacy range from 30 to 100 nM .

Result of Action

This compound’s interaction with NMDARs leads to a range of molecular and cellular effects. It enhances NMDAR activity, leading to increased excitatory postsynaptic currents and enhanced long-term potentiation in the mPFC . This enhancement of synaptic plasticity is thought to underlie its antidepressant effects .

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factors. It’s important to note that the effectiveness of any drug can be influenced by a variety of factors including the individual’s overall health, presence of other medications, and even diet and lifestyle .

Biochemical Analysis

Biochemical Properties

Rapastinel acts as a novel and selective modulator of the NMDA receptor . It enhances NMDA receptor-mediated signal transduction and synaptic plasticity . This compound binds to a novel and unique domain on the NMDA receptor complex that is distinct from the glycine co-agonist binding site .

Cellular Effects

This compound directly enhances NMDA receptor activity on principal glutamatergic neurons in the medial prefrontal cortex (mPFC) without any effect on glutamate efflux . It has been shown to produce rapid antidepressant effects in both animal models and humans .

Molecular Mechanism

This compound’s mechanism of action involves modulation of the NMDA receptor. It enhances NMDA receptor-mediated signal transduction and synaptic plasticity . It is also suggested that this compound’s rapid-acting antidepressant properties are mediated by its ability to activate NMDA receptors leading to enhancement in synaptic plasticity processes associated with learning and memory .

Temporal Effects in Laboratory Settings

This compound has been found to be a robust cognitive enhancer in a variety of learning and memory paradigms and shows marked antidepressant-like properties in multiple models including the forced swim (Porsolt), learned helplessness and chronic unpredictable stress . It has been shown to produce marked antidepressant properties that last for at least one week following a single dose .

Dosage Effects in Animal Models

Rats repeatedly treated with ACTH for 14 days responded to single injections with this compound (15 mg/kg), but failed to respond to imipramine (15 mg/kg) . This suggests that this compound may have potential as a treatment option in treatment-resistant depression.

Metabolic Pathways

As a modulator of the NMDA receptor, it is likely involved in pathways related to glutamate signaling .

Transport and Distribution

This compound is administered intravenously

Subcellular Localization

As a modulator of the NMDA receptor, it is likely to be localized at the synapse where these receptors are found .

Preparation Methods

Rapastinel is derived from a monoclonal antibody, B6B21. It is a tetrapeptide (threonine-proline-proline-threonine-amide) obtained from amino acid sequence information from one of the hypervariable regions of the light chain of B6B21 . The synthetic route involves the structural modification of B6B21 to produce the amidated tetrapeptide . Industrial production methods typically involve peptide synthesis techniques, including solid-phase peptide synthesis, which allows for the sequential addition of amino acids to build the desired peptide chain.

Chemical Reactions Analysis

Rapastinel undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBQQARAXHVEGD-BSOLPCOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030481
Record name Rapastinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117928-94-6
Record name Rapastinel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rapastinel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11801
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rapastinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAPASTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1X56B95E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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